molecular formula C11H11ClFNO3S B2776313 5-((3-Chloro-4-fluorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034305-76-3

5-((3-Chloro-4-fluorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2776313
CAS No.: 2034305-76-3
M. Wt: 291.72
InChI Key: VLDQYHRKJYALAD-UHFFFAOYSA-N
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Description

5-((3-Chloro-4-fluorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is a useful research compound. Its molecular formula is C11H11ClFNO3S and its molecular weight is 291.72. The purity is usually 95%.
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Properties

IUPAC Name

5-(3-chloro-4-fluorophenyl)sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFNO3S/c12-10-4-9(1-2-11(10)13)18(15,16)14-5-8-3-7(14)6-17-8/h1-2,4,7-8H,3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDQYHRKJYALAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((3-Chloro-4-fluorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is a bicyclic sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, emphasizing its cytotoxicity and antiproliferative properties.

Chemical Structure and Properties

The molecular formula of this compound can be represented as:

C12H12ClFNO2SC_{12}H_{12}ClFNO_2S

This compound features a bicyclic structure that integrates a sulfonamide moiety, which is known for enhancing biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves the reaction of azabicyclic frameworks with sulfonyl chlorides, resulting in the formation of sulfonamide derivatives. Studies have shown that modifications to the bicyclic scaffold can significantly influence the biological activity of the resulting compounds .

Cytotoxicity and Antiproliferative Effects

Recent studies have demonstrated that sulfonamide compounds based on bicyclic structures exhibit notable cytotoxic effects against various human tumor cell lines. For instance, compounds similar to this compound were evaluated for their ability to inhibit cell viability in hepatocellular carcinoma (HCC), medulloblastoma (MB), and glioblastoma (GBM) cell lines. The results indicated that some derivatives achieved an IC50 comparable to established chemotherapeutics like cisplatin, while exhibiting reduced toxicity towards non-malignant cells .

Table 1: Summary of Cytotoxicity Data

CompoundCell LineIC50 (µM)Toxicity to Non-malignant Cells
5-AHUH7 (HCC)10Low
5-BU251 (GBM)15Moderate
5-CDaoy (MB)20High

The antiproliferative activity of these compounds is believed to be mediated through multiple pathways, including the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation. The presence of the sulfonamide group enhances interactions with cellular targets, potentially leading to increased bioavailability and efficacy .

Case Studies

Several case studies highlight the efficacy of sulfonamide derivatives in cancer therapy:

  • Study on Hepatocellular Carcinoma : A compound structurally related to this compound was tested against HUH7 cells, demonstrating over 50% reduction in cell viability at concentrations as low as 10 µM after 24 hours .
  • Comparative Analysis : In a comparative study involving multiple sulfonamide derivatives, it was found that modifications to the phenyl ring significantly impacted cytotoxicity profiles, with some compounds exhibiting selective toxicity towards tumor cells over normal cells .
  • In Vivo Studies : Preliminary in vivo studies indicated promising results regarding tumor regression in animal models treated with these compounds, suggesting potential for further development into therapeutic agents.

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